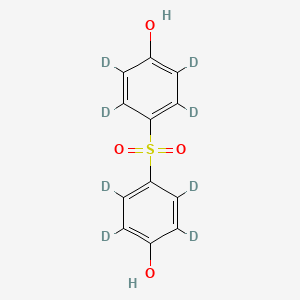

4,4'-Sulfonyldiphenol-d8

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C12H10O4S |

|---|---|

分子量 |

258.32 g/mol |

IUPAC 名称 |

2,3,5,6-tetradeuterio-4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)sulfonylphenol |

InChI |

InChI=1S/C12H10O4S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D |

InChI 键 |

VPWNQTHUCYMVMZ-PGRXLJNUSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1O)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H] |

规范 SMILES |

C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O |

产品来源 |

United States |

Foundational & Exploratory

Bisphenol S-d8: A Technical Guide to Isotopic Enrichment and Chemical Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of Bisphenol S-d8 (BPS-d8). It is designed to be a valuable resource for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound in their studies. This document outlines the key quality attributes of BPS-d8, details the methodologies for its analysis, and provides insights into a relevant biological signaling pathway impacted by its unlabeled counterpart, Bisphenol S (BPS).

Quantitative Data Summary

The quality of Bisphenol S-d8 is paramount for its use as an internal standard in analytical methods and in various research applications. The following tables summarize the available data on its isotopic enrichment and chemical purity from various suppliers.

Table 1: Isotopic Enrichment of Bisphenol S-d8

| Parameter | Specification | Supplier/Source |

| Isotopic Enrichment | 98 atom % D | CDN Isotopes[1] |

Table 2: Chemical Purity of Bisphenol S-d8

| Parameter | Specification | Analytical Method | Supplier/Source |

| Chemical Purity | >95% | HPLC | LGC Standards[2][3] |

| Chemical Purity | 98% | Not Specified | Cambridge Isotope Laboratories |

Table 3: General Specifications of Bisphenol S-d8

| Parameter | Value |

| Molecular Formula | C₁₂H₂D₈O₄S |

| Molecular Weight | 258.32 |

Experimental Protocols

Accurate determination of isotopic enrichment and chemical purity is critical. The following sections describe generalized experimental protocols for these analyses, based on established methodologies for deuterated compounds and chemical reference standards.[2][4][5][6][7]

Determination of Isotopic Enrichment by Mass Spectrometry

This method provides a detailed procedure for quantifying the isotopic enrichment of Bisphenol S-d8 using mass spectrometry.[2][5]

Objective: To determine the percentage of deuterium (B1214612) atoms in the Bisphenol S-d8 molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., LC-ESI-HR-MS or GC-MS) is required.

Procedure:

-

Instrument Calibration and Linearity Check:

-

Prepare a series of solutions of unlabeled Bisphenol S at varying known concentrations.

-

Inject these solutions into the mass spectrometer to establish a linear response curve. This ensures the detector's response is proportional to the analyte concentration.[5]

-

-

Analysis of Unlabeled Bisphenol S:

-

Inject a solution of natural abundance (unlabeled) Bisphenol S.

-

Acquire the mass spectrum and determine the isotopic distribution of the molecular ion cluster. This provides a baseline for the natural abundance of isotopes (e.g., ¹³C, ¹⁸O, ³⁴S).

-

-

Analysis of Bisphenol S-d8:

-

Inject a solution of the Bisphenol S-d8 sample.

-

Acquire the mass spectrum of the molecular ion cluster.

-

-

Data Analysis:

-

Theoretical Isotope Distribution: Calculate the theoretical isotope distribution for Bisphenol S with varying levels of deuterium enrichment (e.g., 95%, 96%, 97%, 98%, 99% D).

-

Comparison and Regression: Compare the experimentally measured isotope distribution of the Bisphenol S-d8 sample with the calculated theoretical distributions. Use linear regression to determine the best fit and thereby the isotopic enrichment of the sample.[5]

-

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the chemical purity of Bisphenol S-d8 using HPLC with UV detection.[8]

Objective: To separate and quantify impurities in the Bisphenol S-d8 material.

Instrumentation: An HPLC system equipped with a UV detector.

Materials:

-

HPLC-grade methanol (B129727) and water

-

Formic acid (optional, for mobile phase modification)

-

Bisphenol S-d8 sample

-

Reference standard of unlabeled Bisphenol S (if available)

Chromatographic Conditions (Example): [8][9]

-

Column: C18 reverse-phase column (e.g., Luna 5u C18)

-

Mobile Phase: A gradient or isocratic mixture of methanol and water. A common starting point is a 60:40 (v/v) mixture of methanol and water.[8]

-

Flow Rate: 0.8 - 1.0 mL/min

-

Injection Volume: 5 - 20 µL

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve the Bisphenol S-d8 sample in the mobile phase or a suitable solvent to a known concentration.

-

-

Chromatographic Analysis:

-

Inject the sample solution into the HPLC system.

-

Record the chromatogram.

-

-

Data Analysis:

-

Identify the main peak corresponding to Bisphenol S-d8.

-

Identify any impurity peaks.

-

Calculate the area of all peaks.

-

The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks (Area % method).

-

Visualizations: Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the analysis of Bisphenol S-d8 and a relevant signaling pathway affected by Bisphenol S.

Experimental Workflow for Bisphenol S-d8 Analysis

Caption: Workflow for the analysis of Bisphenol S-d8 purity and isotopic enrichment.

Bisphenol S-Induced Signaling Pathway

Recent studies have indicated that Bisphenol S can interfere with cellular signaling pathways. One such pathway involves the reduction of estradiol (B170435) synthesis through the activation of the PERK/ATF4 pathway, mediated by reactive oxygen species (ROS).[10][11]

Caption: BPS-mediated reduction of estradiol synthesis via the ROS-PERK-ATF4 pathway.[10][11]

References

- 1. Bisphenol S Disrupts Estradiol-Induced Nongenomic Signaling in a Rat Pituitary Cell Line: Effects on Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. 24 Bisphenol S-d8 | CAS | LGC Standards [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. who.int [who.int]

- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC Determination of Bisphenol S in Kitchen Papers [qikan.cmes.org]

- 9. lcms.cz [lcms.cz]

- 10. Bisphenol A and its analogue bisphenol S exposure reduce estradiol synthesis via the ROS-mediated PERK/ATF4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of Deuterated Bisphenol S (BPS-d8)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of deuterated bisphenol S (BPS-d8). This isotopically labeled analog of bisphenol S is a critical tool for a range of research applications, including metabolism studies, environmental analysis, and as an internal standard for quantitative mass spectrometry. This document outlines a generalized synthesis approach, detailed characterization methodologies, and relevant biological signaling pathways.

Synthesis of Deuterated Bisphenol S (BPS-d8)

While specific, detailed proprietary synthesis protocols for commercially available BPS-d8 are not publicly disclosed, a generalized synthesis can be postulated based on established principles of bisphenol synthesis and aromatic deuteration. The synthesis of bisphenol S itself is typically achieved through the reaction of two equivalents of phenol (B47542) with one equivalent of sulfuric acid or oleum[1].

A plausible route for the synthesis of BPS-d8 involves a two-step process: the synthesis of unlabeled BPS followed by a deuterium (B1214612) exchange reaction, or a one-pot reaction using deuterated precursors. A common method for deuterating aromatic compounds is through an acid-catalyzed hydrogen-deuterium (H-D) exchange reaction using a deuterium source such as heavy water (D₂O) under elevated temperature and pressure.

Generalized Synthesis Protocol:

A generalized protocol for the synthesis of BPS-d8 can be described as follows:

-

Synthesis of Bisphenol S: Phenol is reacted with sulfuric acid. The reaction mixture is heated to facilitate the electrophilic aromatic substitution, leading to the formation of 4,4'-sulfonyldiphenol (B7728063) (Bisphenol S). Isomeric impurities, such as 2,4'-sulfonyldiphenol, may also be formed[1]. Purification is typically achieved through crystallization.

-

Deuteration via H-D Exchange: The purified bisphenol S is subjected to a hydrogen-deuterium exchange reaction. This can be achieved by heating BPS in the presence of a deuterium source like D₂O and a suitable catalyst (e.g., a strong acid or a supported metal catalyst) in a sealed, high-pressure reactor. The reaction conditions (temperature, pressure, and reaction time) are optimized to achieve a high degree of deuteration on the aromatic rings.

-

Purification of BPS-d8: Following the deuteration reaction, the product mixture is cooled, and the deuterated bisphenol S is isolated. Purification techniques such as recrystallization from a suitable solvent system are employed to remove any remaining non-deuterated or partially deuterated species and other impurities. The final product is then dried under vacuum.

Characterization of Deuterated Bisphenol S

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized BPS-d8. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the deuteration of the aromatic rings.

Theoretical ¹H NMR Spectrum: In a fully deuterated BPS-d8 (perdeuterated on the aromatic rings), the proton signals corresponding to the aromatic hydrogens would be absent. Any residual signals in the aromatic region would indicate incomplete deuteration. The only remaining proton signals would be from the hydroxyl (-OH) groups, which would appear as a singlet. The chemical shift of this singlet would depend on the solvent and concentration.

Theoretical ¹³C NMR Spectrum: The ¹³C NMR spectrum of BPS-d8 would show signals for the carbon atoms. The signals for the deuterated carbons would exhibit splitting due to coupling with deuterium (a triplet for -CD- groups) and would have a lower intensity compared to their protonated counterparts. The chemical shifts of the carbon atoms are not expected to change significantly upon deuteration.

| Technique | Expected Observations for BPS-d8 |

| ¹H NMR | Absence of signals in the aromatic region (approx. 7-8 ppm). Presence of a singlet for the hydroxyl protons. |

| ¹³C NMR | Presence of signals for all carbon atoms. Signals for deuterated carbons will be split into multiplets (e.g., triplets) and have reduced intensity. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of BPS-d8 and to determine the isotopic enrichment. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition.

Expected Mass Spectrum: The molecular weight of unlabeled bisphenol S (C₁₂H₁₀O₄S) is 250.03 g/mol . For fully deuterated BPS-d8 (C₁₂H₂D₈O₄S), the molecular weight is expected to be approximately 258.08 g/mol . The mass spectrum will show a molecular ion peak ([M-H]⁻ in negative ion mode) corresponding to this increased mass. The isotopic distribution pattern will also be different from the unlabeled compound.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of BPS-d8. The fragmentation pathways are expected to be similar to those of unlabeled BPS, but the resulting fragment ions will have higher masses due to the presence of deuterium atoms. Common fragmentations for bisphenols include the loss of a phenol group.

| Parameter | Unlabeled Bisphenol S | Deuterated Bisphenol S (BPS-d8) |

| Molecular Formula | C₁₂H₁₀O₄S | C₁₂H₂D₈O₄S |

| Exact Mass | 250.02998 | 258.07788 |

| [M-H]⁻ Ion (m/z) | 249.0227 | 257.0707 |

Chromatographic Analysis

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are used to assess the purity of the synthesized BPS-d8.

Experimental Protocol: GC-MS Analysis

A common method for the analysis of bisphenols by GC-MS involves derivatization to increase their volatility.

-

Sample Preparation: A known amount of BPS-d8 is dissolved in a suitable solvent (e.g., acetonitrile).

-

Derivatization: The sample is derivatized using a silylating agent (e.g., BSTFA with 1% TMCS) by heating at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Injector Temperature: 280°C.

-

Oven Program: Start at 100°C, hold for 1 min, ramp to 300°C at 15°C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.

-

Experimental Protocol: LC-MS/MS Analysis

LC-MS/MS is a highly sensitive and specific technique for the analysis of bisphenols without the need for derivatization.

-

Sample Preparation: A solution of BPS-d8 is prepared in a mobile phase-compatible solvent (e.g., methanol/water mixture).

-

LC-MS/MS Conditions:

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Ion Source: Electrospray ionization (ESI) in negative ion mode.

-

MS/MS Transitions: Monitoring the transition from the precursor ion ([M-H]⁻) to specific product ions. For BPS-d8, this would be m/z 257.1 -> fragment ions.

-

Biological Signaling Pathways of Bisphenol S

Bisphenol S, like Bisphenol A, is known to be an endocrine-disrupting chemical. It can interact with nuclear receptors and modulate their signaling pathways. Understanding these pathways is crucial for assessing its biological activity.

Estrogen Receptor Signaling

BPS has been shown to exhibit estrogenic activity by binding to estrogen receptors (ERα and ERβ). This binding can initiate both genomic and non-genomic signaling pathways. In the genomic pathway, the BPS-ER complex translocates to the nucleus and binds to estrogen response elements (EREs) on DNA, leading to the regulation of target gene expression. Non-genomically, BPS can activate membrane-associated estrogen receptors, leading to rapid cellular responses through kinase cascades such as the ERK and JNK pathways[2][3][4]. One study has shown that BPS can lead to excessive estrogen synthesis by activating the follicle-stimulating hormone receptor (FSHR) and the downstream cAMP/PKA signaling pathway[5].

Androgen Receptor Signaling

BPS has also been shown to act as an antagonist to the androgen receptor (AR)[6][7]. It can inhibit the binding of androgens to the AR, interfere with the nuclear translocation of the receptor, and inhibit androgen-induced transcriptional activity[8][9]. This anti-androgenic activity can disrupt the normal functioning of androgen-responsive tissues.

This technical guide provides a foundational understanding of the synthesis and characterization of deuterated bisphenol S, along with its interactions with key biological signaling pathways. The provided protocols and data serve as a valuable resource for researchers in designing and conducting studies involving this important analytical standard.

References

- 1. Bisphenol S - Wikipedia [en.wikipedia.org]

- 2. WO2016009362A1 - Synthesis of bisphenols - Google Patents [patents.google.com]

- 3. Bisphenol S (2,2â²,3,3â²,5,5â²,6,6â²-Dâ, 98%) 100 µg/mL in methanol-OD- Cambridge Isotope Laboratories, DLM-10923-1.2 [isotope.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032133) [hmdb.ca]

- 5. WO2004048302A1 - Process for the preparation of bisphenols - Google Patents [patents.google.com]

- 6. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]

- 7. EP1572611B1 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]

- 8. zeptometrix.com [zeptometrix.com]

- 9. hpc-standards.com [hpc-standards.com]

Physical and chemical characteristics of 4,4'-Sulfonyldiphenol-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of 4,4'-Sulfonyldiphenol-d8, an isotopically labeled form of Bisphenol S (BPS). This document is intended to be a valuable resource for professionals in research and development, offering detailed data, experimental protocols, and visualizations to support scientific endeavors.

Introduction

This compound (Bisphenol S-d8) is the deuterated analog of 4,4'-Sulfonyldiphenol, also known as Bisphenol S. Bisphenol S is a chemical compound used in the manufacturing of polysulfone and polyethersulfone plastics and as a substitute for Bisphenol A (BPA) in various consumer products. The deuterated form serves as an invaluable tool in analytical and research settings, primarily as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its use allows for precise quantification of the non-deuterated Bisphenol S in various matrices, including environmental and biological samples.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that while some data is specific to the deuterated compound, other parameters are derived from its non-deuterated counterpart, 4,4'-Sulfonyldiphenol, and should be considered as approximations.

General and Physical Properties

| Property | Value | Reference |

| Appearance | Pale Yellow to Light Brown Solid / White to off-white (Solid) | [1][2] |

| Molecular Formula | C₁₂H₂D₈O₄S | [2] |

| Molecular Weight | 258.32 g/mol | [2] |

| Melting Point | 245-250 °C (for non-deuterated form) | [1][3][4][5] |

| Boiling Point | Not available for deuterated form. 533.0±35.0 °C (Predicted for non-deuterated form) | [4] |

| Storage Conditions | 2-8°C Refrigerator; Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) | [1][2] |

Solubility

| Solvent | Solubility | Reference |

| Water | Soluble | [6] |

| Methanol (B129727) | Slightly soluble | [7] |

| Ethanol | Soluble (for non-deuterated form) | [8] |

| Other Organic Solvents | Easily soluble in alcohol, ethyl fine, dimethyl sulfoxide, alkali solution, hot water, slightly soluble in cold water (for non-deuterated form). | [3] |

Spectroscopic Data

| Technique | Data | Reference |

| Mass Spectrometry (MS) | Consistent with structure | [2] |

| Nuclear Magnetic Resonance (NMR) | Conforms to structure | [7] |

Analytical Methodologies

The accurate analysis of this compound is crucial for its application as an internal standard. Below are generalized experimental protocols for its characterization using common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound.

Objective: To determine the purity of a this compound sample.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

-

Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for MS compatibility)

-

This compound standard

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

-

Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of acetonitrile and water. A small amount of acid (e.g., 0.1% formic acid) can be added to improve peak shape.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

-

Analysis: Inject the sample solution into the HPLC system and record the chromatogram.

-

Data Interpretation: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally expected.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound.

Objective: To verify the identity and isotopic purity of this compound.

Instrumentation:

-

A mass spectrometer, such as a Quadrupole-Time of Flight (Q-TOF) or Orbitrap, coupled with an electrospray ionization (ESI) source.

Procedure:

-

Sample Infusion: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol with 0.1% formic acid) and directly infuse it into the mass spectrometer.

-

MS Analysis: Acquire the mass spectrum in negative ion mode. The deprotonated molecule [M-H]⁻ is expected to be observed.

-

Data Interpretation:

-

Confirm the presence of the ion corresponding to the calculated mass of this compound (C₁₂H₂D₈O₄S), which is approximately 257.07 Da for the [M-H]⁻ ion.

-

Analyze the isotopic distribution to confirm the level of deuterium (B1214612) incorporation. A high isotopic enrichment (e.g., >98%) is desirable.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and confirming the positions of deuterium labeling.

Objective: To confirm the chemical structure and deuterium labeling pattern of this compound.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

-

Deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

-

This compound sample.

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the sample in the chosen deuterated solvent in an NMR tube.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Due to the deuterium labeling on the aromatic rings, the signals corresponding to these protons should be significantly reduced or absent compared to the spectrum of the non-deuterated compound.

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to confirm the carbon skeleton of the molecule.

-

Data Interpretation: Compare the obtained spectra with the known spectra of 4,4'-Sulfonyldiphenol to confirm the structure and the successful incorporation of deuterium at the specified positions. The spectrum should conform to the expected structure.[7]

Experimental Workflows and Diagrams

Visualizing experimental workflows can aid in understanding the logical sequence of analytical procedures.

References

- 1. fishersci.com [fishersci.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 4,4'-Sulfonyldiphenol [chembk.com]

- 4. 46765-03-1 CAS MSDS (4,4'-SULFONYLDIPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4,4'-Sulfonyldiphenol | CAS#:80-09-1 | Chemsrc [chemsrc.com]

- 6. bg.cpachem.com [bg.cpachem.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. Bisphenol S - Wikipedia [en.wikipedia.org]

A Technical Guide to the Commercial Availability and Application of Bisphenol S-d8 Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Bisphenol S-d8 (BPS-d8) analytical standards and detailed methodologies for their application in quantitative analysis. BPS-d8 serves as a crucial internal standard for isotope dilution mass spectrometry, enabling accurate and precise quantification of Bisphenol S (BPS) in various matrices. This guide is intended to assist researchers, scientists, and professionals in drug development in sourcing these standards and implementing robust analytical methods.

Commercial Availability of Bisphenol S-d8

A variety of suppliers offer Bisphenol S-d8 standards in different formats, concentrations, and purities. The following tables summarize the commercially available BPS-d8 products, providing key quantitative data to aid in the selection of the most suitable standard for specific research needs.

Table 1: Bisphenol S-d8 Standards in Solution

| Supplier | Product Name/Number | Concentration | Solvent | Volume | Purity/Isotopic Enrichment | CAS Number |

| ZeptoMetrix (distributor for Chiron) | Bisphenol S-d8 (2,2',3,3',5,5',6,6'-d8) | 100 µg/mL | Acetonitrile (B52724) | 1 mL | Not Specified | 2483831-28-1 |

| Cambridge Isotope Laboratories, Inc. | DLM-10923-1.2 | 100 µg/mL | Methanol-OD | 1.2 mL | 98% Chemical Purity | 2483831-28-1 |

| Sapphire North America (distributor for Chiron) | 12547.12-100-AN | Not Specified | Not Specified | 1 mL | Not Specified | Not Specified |

Table 2: Bisphenol S-d8 Standards in Neat/Solid Form

| Supplier | Product Name/Number | Format | Package Size(s) | Purity/Isotopic Enrichment | CAS Number (Unlabelled) |

| LGC Standards | 24 Bisphenol S-d8 | Neat | 1 mg, 10 mg | >95% (HPLC) | 5397-34-2 |

| CDN Isotopes | D-7801 | Solid | 5 mg, 10 mg | 98 atom % D | 80-09-1 |

| ESSLAB (distributor for Chiron) | 12547.12-10MG | Neat | 10 mg | Not Specified | 80-09-1 |

| Clearsynth | CS-T-95498 | Solid | Not Specified | Not Specified | 5397-34-2 (Unlabelled) |

| Clinivex | 24 Bisphenol S-d8 | Not Specified | Not Specified | Not Specified | Not Specified |

Experimental Protocols for the Use of Bisphenol S-d8

Bisphenol S-d8 is primarily utilized as an internal standard (IS) in isotope dilution analysis, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections detail typical experimental protocols for the analysis of BPS in various biological and environmental matrices.

Sample Preparation

The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte of interest. The following are common approaches where BPS-d8 is introduced early in the process to account for analyte losses.

1. Enzymatic Hydrolysis for Biological Matrices (e.g., Urine, Plasma)

This step is essential for the analysis of total BPS (free and conjugated forms).

-

Objective: To deconjugate glucuronidated and sulfated BPS metabolites back to the parent BPS molecule.

-

Procedure:

-

To a known volume of the biological sample (e.g., 1 mL of urine), add a solution of β-glucuronidase/sulfatase enzyme in a suitable buffer (e.g., 1 M ammonium (B1175870) acetate, pH 5.0).[1][2]

-

Add a known amount of Bisphenol S-d8 internal standard solution.[3]

-

Incubate the mixture at 37°C for a specified period (e.g., 2 hours to overnight).[1][2]

-

Proceed to extraction.

-

2. Extraction and Clean-up

-

Dispersive Liquid-Liquid Microextraction (DLLME):

-

Solid-Phase Extraction (SPE):

-

Application: In vitro skin absorption samples, environmental water.[4]

-

Procedure: The sample, with the added BPS-d8 internal standard, is passed through an SPE cartridge. The cartridge is then washed, and the analytes are eluted with an appropriate solvent.

-

-

Protein Precipitation:

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Chromatographic Separation

-

Columns: Reversed-phase columns are typically used for the separation of bisphenols. Common choices include:

-

Mobile Phases:

-

Gradient Elution: A typical gradient might start with a low percentage of the organic mobile phase, which is then ramped up to elute the analytes.[1][5]

Mass Spectrometry Detection

-

Ionization: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for bisphenols.[3]

-

Detection: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. Specific precursor-to-product ion transitions for both BPS and BPS-d8 are monitored.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows for the analysis of Bisphenol S using Bisphenol S-d8 as an internal standard.

Caption: General workflow for BPS analysis in biological samples.

References

- 1. Development and Validation of an Analytical Method for Quantitation of Bisphenol S in Rodent Plasma, Amniotic Fluid and Fetuses by UPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. series.publisso.de [series.publisso.de]

- 4. library.dphen1.com [library.dphen1.com]

- 5. it.restek.com [it.restek.com]

- 6. researchgate.net [researchgate.net]

4,4'-Sulfonyldiphenol-d8 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Sulfonyldiphenol-d8 (BPS-d8), a deuterated analogue of the industrial chemical 4,4'-Sulfonyldiphenol (Bisphenol S or BPS). This document is intended for professionals in research, analytical science, and drug development who utilize stable isotope-labeled compounds. It details the compound's properties, its primary application as an internal standard in quantitative analysis, and provides exemplary experimental protocols.

Introduction

This compound is the deuterium-labeled form of 4,4'-Sulfonyldiphenol (BPS), a common replacement for Bisphenol A (BPA) in the manufacturing of polycarbonate plastics, epoxy resins, and thermal paper.[1][2][3][4][5] As concerns over the endocrine-disrupting properties of BPA have grown, BPS has been increasingly used, leading to widespread human exposure.[6] Consequently, the accurate quantification of BPS in biological and environmental matrices is crucial for toxicological studies and human exposure assessment.[6]

Due to its structural similarity and identical physicochemical behavior to the native analyte, BPS-d8 serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS).[7] Its use corrects for variations in sample preparation and matrix effects, ensuring high accuracy and precision in analytical measurements.[7]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are compiled from various chemical supplier certificates of analysis.

| Property | Value | References |

| CAS Number | 2483831-28-1 | [1] |

| Molecular Formula | C₁₂H₂D₈O₄S | [1] |

| Molecular Weight | 258.32 g/mol | [1] |

| Chemical Name | 4,4′-Sulfonylbis[phen-2,3,5,6-d4-ol] | [1] |

| Appearance | White to off-white solid | [1] |

| Purity (HPLC) | ≥95% | [1] |

| Isotopic Enrichment | ≥98% | [1] |

| Solubility | Soluble in Methanol and DMSO | [1] |

Core Application: Isotope Dilution Mass Spectrometry

The primary application of this compound is as an internal standard in quantitative analytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][3][8]

Principle of Isotope Dilution

Isotope dilution is a powerful technique for precise quantification. A known amount of the isotopically labeled standard (BPS-d8) is added to the sample at the beginning of the analytical process. The standard and the native analyte (BPS) are co-processed through extraction, purification, and analysis. Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. The final quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the labeled standard, which remains constant regardless of sample loss.

References

- 1. Determination of the urinary concentrations of six bisphenols in public servants by online solid-phase extraction-liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotope dilution-gas chromatography/mass spectrometry method for the analysis of alkylphenols, bisphenol A, and estrogens in food crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. series.publisso.de [series.publisso.de]

- 4. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC-MS/MS analysis of bisphenol S and five other bisphenols in total diet food samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of bisphenols in Korean urine using online solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. library.dphen1.com [library.dphen1.com]

Solubility and stability of 4,4'-Sulfonyldiphenol-d8 in organic solvents

An In-depth Technical Guide on the Solubility and Stability of 4,4'-Sulfonyldiphenol-d8 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound (Bisphenol S-d8) in various organic solvents. The information herein is critical for researchers in drug development, environmental analysis, and materials science who utilize this isotopically labeled compound as an internal standard or tracer. This document collates available data, outlines potential degradation pathways, and provides detailed experimental protocols for in-house assessment.

Physicochemical Properties

This compound is the deuterium-labeled form of 4,4'-Sulfonyldiphenol, also known as Bisphenol S (BPS). The deuteration makes it an ideal internal standard for quantitative analysis by mass spectrometry.

| Property | Value |

| Chemical Name | 4,4′-Sulfonylbis[phenol-2,3,5,6-d4-ol] |

| Synonyms | Bisphenol S-d8, BPS-d8 |

| CAS Number | 2483831-28-1 |

| Molecular Formula | C₁₂H₂D₈O₄S |

| Molecular Weight | 258.32 g/mol |

| Appearance | White to off-white solid |

Solubility Profile

Direct quantitative solubility data for this compound is not extensively published. However, the solubility of its non-deuterated analogue, 4,4'-dihydroxydiphenyl sulfone, provides a very strong and reliable proxy, as isotopic labeling has a negligible effect on solubility properties.

Quantitative Solubility Data

The following data, presented as mole fraction solubility (x₁), was determined for the non-deuterated 4,4'-dihydroxydiphenyl sulfone using an isothermal saturation method. The solubility in all tested solvents was found to increase with temperature, indicating an endothermic dissolution process.

Table 1: Mole Fraction Solubility (x₁) of 4,4'-Dihydroxydiphenyl Sulfone in Various Organic Solvents at Different Temperatures (K) [1][2]

| Temperature (K) | Acetone | Acetonitrile (B52724) | Ethyl Acetate | 1-Butanol | Methanol | Ethanol | n-Propanol |

| 278.15 | 0.1691 | 0.0526 | 0.0381 | 0.0215 | 0.0195 | 0.0191 | 0.0184 |

| 283.15 | 0.1983 | 0.0631 | 0.0463 | 0.0253 | 0.0232 | 0.0227 | 0.0218 |

| 288.15 | 0.2317 | 0.0754 | 0.0561 | 0.0298 | 0.0275 | 0.0269 | 0.0258 |

| 293.15 | 0.2698 | 0.0900 | 0.0679 | 0.0350 | 0.0326 | 0.0318 | 0.0305 |

| 298.15 | 0.3134 | 0.1071 | 0.0819 | 0.0411 | 0.0385 | 0.0375 | 0.0360 |

| 303.15 | 0.3630 | 0.1272 | 0.0986 | 0.0481 | 0.0454 | 0.0441 | 0.0423 |

| 308.15 | 0.4194 | 0.1507 | 0.1184 | 0.0561 | 0.0535 | 0.0518 | 0.0496 |

| 313.15 | 0.4834 | 0.1780 | 0.1418 | 0.0653 | 0.0628 | 0.0606 | 0.0581 |

Data extracted from studies on the non-deuterated analogue, 4,4'-dihydroxydiphenyl sulfone.[1][2]

The solubility ranking at 298.15 K is: Acetone > Acetonitrile > Ethyl Acetate > 1-Butanol > Methanol > Ethanol > n-Propanol .[1]

Qualitative Solubility Information

Certificates of Analysis and Safety Data Sheets provide the following qualitative descriptions for this compound and its non-deuterated form:

-

Methanol : Slightly soluble.

-

Ethanol : Soluble.

-

Water : Soluble (1100 mg/L for the non-deuterated form).

Stability Profile and Potential Degradation Pathways

The stability of this compound is crucial for its use as an analytical standard. While stable under recommended storage conditions (powder at -20°C for up to 3 years, in solvent at -80°C for up to 6 months), its stability in various organic solvents at ambient conditions can be influenced by factors like light, oxygen, pH, and temperature.

Forced degradation studies on the parent compound, Bisphenol S, reveal its potential degradation pathways. The core sulfonyldiphenol structure is susceptible to oxidation and photolysis.

-

Oxidation : The primary degradation pathway involves the oxidation of the phenol (B47542) functional groups. This can be initiated by atmospheric oxygen, trace metal impurities, or peroxides that may be present in older organic solvents. The reaction can proceed through the formation of phenoxyl radicals, leading to the formation of quinone-type structures and potentially ring-opening products under more severe conditions.

-

Photolysis : Exposure to UV light can induce photodegradation. This process can lead to the cleavage of the carbon-sulfur bond, resulting in the formation of phenol and 4-hydroxybenzenesulfonic acid.

-

Hydrolysis : While more relevant in aqueous solutions, the presence of water in hygroscopic organic solvents could potentially facilitate hydrolysis, though this is generally a slow process for the sulfone group under neutral conditions.

Caption: Logical diagram of potential degradation pathways.

Experimental Protocols

For researchers needing to generate specific data for their unique solvent systems or formulations, the following detailed protocols are provided.

Protocol for Solubility Determination (Isothermal Saturation Method)

This method, also known as the shake-flask method, is considered the gold standard for determining equilibrium solubility.[3]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

High-purity organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure saturation is reached.

-

Solvent Addition: Accurately add a known volume or mass of the organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the vials for a sufficient period to reach equilibrium (typically 24-72 hours). It is recommended to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued, signifying equilibrium.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2-4 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial to remove any undissolved microparticles.

-

Analysis:

-

Gravimetric Method: Evaporate the solvent from the filtered, pre-weighed sample vial under vacuum or a gentle stream of nitrogen and weigh the remaining solid residue. Calculate the solubility based on the mass of the residue and the initial mass of the solvent.

-

Chromatographic Method: Accurately dilute the filtered sample with a suitable solvent and analyze its concentration using a pre-validated HPLC-UV or LC-MS method against a calibration curve.

-

-

Data Reporting: Express solubility in units such as mg/mL, g/L, molarity (mol/L), or mole fraction.

Protocol for Stability Assessment (Stability-Indicating HPLC Method)

This protocol describes how to assess the stability of this compound in a specific organic solvent over time. A stability-indicating method is one that can accurately quantify the parent compound without interference from any potential degradation products.[4][5]

Objective: To evaluate the chemical stability of this compound in solution under defined storage conditions (e.g., ambient temperature, protected from light).

Materials:

-

Stock solution of this compound in the organic solvent of interest (e.g., at 1 mg/mL).

-

Storage vials (e.g., amber glass vials to protect from light).

-

HPLC system with a suitable detector (DAD or MS is preferred).

-

Reversed-phase C18 column.

-

Mobile phase components (e.g., HPLC-grade acetonitrile and water with formic acid).

Procedure:

-

Method Development (if not available): Develop an HPLC method capable of separating this compound from potential impurities and degradation products. A gradient elution method is typically required. Forced degradation studies (exposing the solution to acid, base, peroxide, heat, and light) can be used to generate degradants and prove the method's specificity.[6][7]

-

Sample Preparation: Prepare a solution of this compound in the test solvent at a known concentration.

-

Initial Analysis (T=0): Immediately analyze the solution to determine the initial concentration and purity. This serves as the baseline. Record the peak area and retention time of the parent compound and note any impurity peaks.

-

Storage: Aliquot the solution into several vials and store them under the desired conditions (e.g., 25 °C/dark, 40 °C/dark, 25 °C/light).

-

Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, 30 days), remove a vial from storage and analyze it using the stability-indicating HPLC method.

-

Data Evaluation:

-

Compare the peak area of this compound at each time point to the T=0 value to calculate the percentage remaining.

-

Examine the chromatograms for any new peaks (degradation products) or significant increases in existing impurity peaks.

-

Calculate the "mass balance" by summing the area of the parent peak and all degradation product peaks (if quantifiable) to ensure all components are accounted for.

-

-

Reporting: Report the stability as the percentage of the initial concentration remaining over time. Note the formation of any major degradation products.

Experimental Workflow Visualization

The following diagram illustrates a comprehensive workflow for the systematic evaluation of the solubility and stability of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ijtsrd.com [ijtsrd.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Endocrine Disrupting Potential of Bisphenol S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

Bisphenol A (BPA) has long been a subject of scrutiny for its endocrine-disrupting properties, leading to its gradual replacement in many consumer products. Bisphenol S (BPS), a primary substitute, was initially considered a safer alternative. However, a growing body of scientific evidence suggests that BPS may exert similar, and in some cases, more potent, endocrine-disrupting effects. This technical guide provides a comprehensive overview of the current state of knowledge regarding the endocrine-disrupting potential of Bisphenol S, with a focus on its interactions with estrogen, androgen, and thyroid hormone signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of endocrine disruptors and the development of safer chemical alternatives.

It is important to note that while this guide delves into the effects of BPS, there is a significant lack of publicly available research on the endocrine-disrupting potential of its isotopes (e.g., deuterated or ¹³C-labeled BPS). Future research in this area is warranted to fully understand the biological activity of these compounds.

Estrogenic and Anti-Estrogenic Activity of Bisphenol S

BPS has been demonstrated to interact with estrogen receptors (ERs), primarily ERα and ERβ, leading to both estrogenic (agonistic) and anti-estrogenic (antagonistic) effects. These interactions can disrupt normal estrogen signaling, which is crucial for the development and function of reproductive, nervous, and skeletal systems.

In Vitro Evidence

A variety of in vitro assays have been employed to characterize the estrogenic activity of BPS. These studies consistently show that BPS can bind to ERs and induce estrogen-responsive gene expression and cell proliferation. However, its potency relative to 17β-estradiol (E2) and BPA varies depending on the experimental system.

| Assay Type | Cell Line | Endpoint | BPS Potency/Effect | Reference |

| Receptor Binding | Human ERα | Competitive Binding | Lower affinity than BPA | [1][2] |

| Transcriptional Activation | MCF-7 | ERE-Luciferase Reporter | Weak agonist activity, EC50 of 2.2 μM | [3] |

| Transcriptional Activation | MVLN | Luciferase Reporter | Nuclear ERα binding activity order: BPAF > BPZ > BPP > BPB > BPA > BPF > BPS | [1] |

| Cell Proliferation | MCF-7, T47D | MTT & Clonogenic Assays | Promoted cell proliferation at 0.5–5 μM | |

| Nongenomic Signaling | GH3/B6/F10 Rat Pituitary Cells | ERK Phosphorylation | Nonmonotonic dose-dependent activation (10⁻¹⁵ to 10⁻⁷ M) | [4] |

In Vivo Evidence

Animal studies have corroborated the in vitro findings, demonstrating that BPS exposure can lead to physiological changes indicative of endocrine disruption.

| Animal Model | Exposure Route | Observed Effects | Reference |

| Rats | Not specified | Increased uterine weight | [5] |

| Zebrafish | Aqueous | Decreased gonad weight, altered plasma estrogen and testosterone (B1683101) levels, disrupted reproduction | [5] |

| Brown Trout | Sustained-release implants | No significant increase in vitellogenin (an estrogenic biomarker) | [6] |

Signaling Pathways

BPS can modulate both genomic and non-genomic estrogen signaling pathways.

-

Genomic Pathway: BPS binds to nuclear ERs, leading to the transcription of estrogen-responsive genes.

-

Non-Genomic Pathway: BPS can rapidly activate membrane-associated ERs (mERs), leading to the activation of intracellular signaling cascades such as the MAPK/ERK pathway.[4]

References

- 1. Weak estrogenic transcriptional activities of Bisphenol A and Bisphenol S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estrogenic activity of BPA alternatives | Food Packaging Forum [foodpackagingforum.org]

- 3. Bisphenol A affects androgen receptor function via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bisphenol S Disrupts Estradiol-Induced Nongenomic Signaling in a Rat Pituitary Cell Line: Effects on Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Bisphenol A and Bisphenol S Induce Endocrine and Chromosomal Alterations in Brown Trout [frontiersin.org]

Methodological & Application

Application Note: High-Throughput Analysis of Bisphenol S in Human Urine by LC-MS/MS Using a Deuterated Internal Standard

References

- 1. series.publisso.de [series.publisso.de]

- 2. LC-MS/MS analysis of bisphenol S and five other bisphenols in total diet food samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. lcms.cz [lcms.cz]

- 8. library.dphen1.com [library.dphen1.com]

Application Notes and Protocols for Bisphenol Analysis using Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of bisphenol A (BPA) and its analogues in various matrices using isotope dilution mass spectrometry (IDMS). This method offers high accuracy and precision by incorporating stable isotope-labeled internal standards to correct for matrix effects and variations during sample preparation and analysis.

Introduction

Bisphenols are a group of chemicals widely used in the production of polycarbonate plastics and epoxy resins, which are found in numerous consumer products, including food and beverage containers.[1][2] Concerns over their potential endocrine-disrupting properties have led to increased demand for sensitive and reliable analytical methods to monitor human exposure and environmental contamination.[1] Isotope dilution mass spectrometry, most commonly coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), has become the gold standard for the accurate quantification of bisphenols in complex matrices.[3][4] This technique involves spiking a sample with a known amount of an isotopically labeled analogue of the target analyte. Since the labeled standard is chemically identical to the native analyte, it experiences the same extraction efficiency and ionization response, allowing for precise correction of analytical variability.

Experimental Protocols

The following protocols are generalized procedures based on established methods. Researchers should optimize these protocols for their specific analytes, matrices, and instrumentation.

Materials and Reagents

-

Standards: Analytical standards of native bisphenols (BPA, BPS, BPF, etc.) and their corresponding stable isotope-labeled internal standards (e.g., ¹³C₁₂-BPA, BPA-d₁₆).[3][4][5]

-

Solvents: HPLC or LC-MS grade acetonitrile, methanol, water, dichloromethane (B109758), and hexane (B92381).[5]

-

Reagents: Formic acid, ammonium (B1175870) acetate, ammonium hydroxide (B78521), pyridine-3-sulfonyl chloride (for derivatization), dansyl chloride (for derivatization), β-glucuronidase/sulfatase (for deconjugation of total bisphenol analysis), and anhydrous magnesium sulfate (B86663).[2][5][6][7][8]

-

Solid-Phase Extraction (SPE) Cartridges: Various sorbents like C18 or polymeric phases may be used depending on the matrix.[6][7]

-

QuEChERS Kits: Containing salts like magnesium sulfate and sodium chloride for extraction and partitioning.[5]

Sample Preparation

The choice of sample preparation technique depends heavily on the matrix. Below are examples for different sample types.

Protocol 2.2.1: Solid Foodstuffs (e.g., Ready-Made Meals) [6][7]

-

Homogenization: Homogenize the solid sample. For dry or complex samples, disruption with sand can improve extraction efficiency.[6][7]

-

Spiking: Spike the homogenized sample with the isotope-labeled internal standard solution.

-

Extraction: Perform ultrasound-assisted extraction (UAE) with a suitable solvent like acetonitrile.

-

Clean-up: Use a selective solid-phase extraction (SPE) procedure to remove matrix interferences.

-

Derivatization (Optional): To enhance ionization efficiency in LC-MS, bisphenols can be derivatized using reagents like pyridine-3-sulfonyl chloride.[6][7]

-

Reconstitution: Evaporate the final extract to dryness and reconstitute in the mobile phase for analysis.

Protocol 2.2.2: Biological Fluids (e.g., Urine, Plasma, Serum) [9][10][11]

-

Spiking: Add the isotope-labeled internal standard to the liquid sample.

-

Enzymatic Deconjugation (for Total Bisphenol Analysis): To measure both free and conjugated bisphenols, incubate the sample with β-glucuronidase and sulfatase enzymes (e.g., at 37°C for 2-18 hours).[2][12]

-

Protein Precipitation: For plasma or serum, precipitate proteins by adding a solvent like cold acetonitrile. Centrifuge to separate the supernatant.[12]

-

Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further cleanup and concentration.

-

Reconstitution: Evaporate the extract and reconstitute in the mobile phase.

Protocol 2.2.3: Environmental Samples (e.g., Water, Dust) [8][13]

-

Water Samples:

-

Spike the water sample with the internal standard.

-

Perform liquid-liquid extraction using a solvent like dichloromethane or use SPE to concentrate the analytes.[8]

-

-

Dust Samples:

-

Spike the dust sample with the internal standard.

-

Extract using ultrasonication with a solvent mixture (e.g., hexane and dichloromethane).[13]

-

Perform SPE for cleanup.

-

-

Derivatization (Optional): Derivatization with reagents like dansyl chloride can improve sensitivity and chromatographic behavior, particularly for GC-MS analysis.[8]

-

Reconstitution: Evaporate the final extract and reconstitute for analysis.

Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the most common technique for bisphenol analysis.

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[14]

-

Column: A reversed-phase column, such as a C18, is typically used for separation (e.g., Kinetex C18, 100x2.1mm, 1.7μm).[9][13]

-

Mobile Phase: A gradient elution using water and an organic solvent (methanol or acetonitrile), often with additives like formic acid, acetic acid, or ammonium hydroxide to improve peak shape and ionization.[14][15][16]

-

Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) operated in Multiple Reaction Monitoring (MRM) mode.[14]

-

Ionization Source: Electrospray ionization (ESI) in negative mode is commonly used as it provides high sensitivity for bisphenols.[10] Atmospheric pressure chemical ionization (APCI) can also be utilized.[17]

Table 1: Example LC-MS/MS Parameters

| Parameter | Setting |

|---|---|

| LC System | UHPLC System[14] |

| Column | C18 Column (e.g., 100 x 2.1 mm, 1.8 µm)[15] |

| Column Temp. | 40 °C[15] |

| Mobile Phase A | Water with 5 mM ammonium hydroxide[15] |

| Mobile Phase B | Acetonitrile with 5 mM ammonium hydroxide[15] |

| Flow Rate | 0.3 - 0.4 mL/min[14][15] |

| Injection Vol. | 5 - 10 µL[14][15] |

| Ionization Mode | ESI Negative[10] |

| Spray Voltage | -3300 V to -3500 V[14][15] |

| Source Temp. | 200 - 350 °C[14] |

| MRM Transitions | Analyte-specific precursor > product ion pairs (see data tables) |

Data Presentation: Method Validation Summary

The following tables summarize typical quantitative performance data from validated isotope dilution mass spectrometry methods for bisphenol analysis.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Various Bisphenols and Matrices

| Analyte | Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|

| Bisphenol A | Food Crops | 0.01 - 0.20 µg/kg | 0.04 - 0.60 µg/kg | [4] |

| Bisphenol Analogues | Ready-Made Meals | 0.025 - 0.140 µg/kg | - | [6][7] |

| Bisphenol A | Human Plasma | - | 0.1 ng/mL | [9] |

| MCBPA, DCBPA, TCBPA | Human Plasma | - | 0.005 ng/mL | [9] |

| TTCBPA | Human Plasma | - | 0.02 ng/mL | [9] |

| Bisphenol S | Rodent Plasma | 1.15 ng/mL (free) | 5.0 ng/mL | [12] |

| BPA & Analogues | River Water | - | 0.005 - 0.02 ng/mL | [8] |

| BPA & Analogues | Sediment | - | 0.15 - 0.80 ng/g | [8] |

| Bisphenol A | Indoor Dust | - | 15.0 ng/g | [13] |

| Bisphenol F | Indoor Dust | - | 12.0 ng/g |[13] |

Table 3: Precision and Accuracy/Recovery Data

| Matrix | Precision (RSD%) | Accuracy/Recovery (%) | Reference |

|---|---|---|---|

| Ready-Made Meals | ≤7.8% (repeatability), ≤10% (intermediate) | Trueness demonstrated by spike recovery | [6][7] |

| Food Crops | - | >90% | [4] |

| Human Plasma | ≤17% (at LLOQ), ≤12% (other levels) | 83-115% (at LLOQ), 85-107% (other levels) | [9] |

| Plant-Based Beverages | - | 78.0 - 105.0% | [14] |

| Amniotic Fluid | <12% | 80.9 - 115.9% | [16] |

| Serum, Urine, Follicular Fluid | ≤12% (FF), ≤11% (Serum), ≤10% (Urine) | ≤115% (FF), ≤113% (Serum), ≤115% (Urine) |[11] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for bisphenol analysis using isotope dilution LC-MS/MS.

Caption: Workflow for Bisphenol Analysis by Isotope Dilution LC-MS/MS.

References

- 1. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]

- 2. Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. library.dphen1.com [library.dphen1.com]

- 4. Isotope dilution-gas chromatography/mass spectrometry method for the analysis of alkylphenols, bisphenol A, and estrogens in food crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of a stable-isotope dilution liquid chromatography-tandem mass spectrometry method for the determination of bisphenols in ready-made meals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. library.dphen1.com [library.dphen1.com]

- 9. sciex.com [sciex.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Development and Validation of an Analytical Method for Quantitation of Bisphenol S in Rodent Plasma, Amniotic Fluid and Fetuses by UPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of Bisphenol in Indoor Dust Samples by Liquid Chromatography in Combination with Quadrupole Mass Spectrometry (LC-MS/MS) | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 14. mdpi.com [mdpi.com]

- 15. library.dphen1.com [library.dphen1.com]

- 16. Application of High-Performance Liquid Chromatography Combined with Fluorescence Detector and Dispersive Liquid–Liquid Microextraction to Quantification of Selected Bisphenols in Human Amniotic Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Quantification of Bisphenol S in Human Plasma using 4,4'-Sulfonyldiphenol-d8 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and accurate quantification of Bisphenol S (BPS) in human plasma using a stable isotope-labeled internal standard, 4,4'-Sulfonyldiphenol-d8 (BPS-d8). The method employs a simple protein precipitation extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This robust and reproducible method is suitable for pharmacokinetic studies, biomonitoring, and toxicological assessments of BPS in a research and drug development setting. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided.

Introduction

Bisphenol S (BPS) is a chemical compound used in the manufacturing of plastics and resins and is a common replacement for Bisphenol A (BPA).[1] Due to its widespread use, there is a growing concern about human exposure and its potential health effects. BPS has been shown to be an endocrine disruptor, capable of interacting with estrogen receptors and affecting cellular signaling pathways.[2][3][4][5][6] Accurate and sensitive quantification of BPS in human biological matrices is crucial for assessing exposure levels and understanding its toxicokinetics. This application note details a validated LC-MS/MS method for the determination of BPS in human plasma, utilizing this compound as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents

-

Bisphenol S (BPS), analytical standard grade

-

This compound (BPS-d8), as an internal standard

-

Acetonitrile (B52724), LC-MS grade

-

Methanol, LC-MS grade

-

Ammonium acetate, analytical grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (sourced ethically)

Stock and Working Solutions

-

BPS Stock Solution (1 mg/mL): Accurately weigh and dissolve BPS in methanol.

-

BPS-d8 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve BPS-d8 in methanol.

-

BPS Working Solutions: Prepare a series of working solutions by serially diluting the BPS stock solution with a methanol/water (50:50, v/v) mixture to create calibration standards.

-

IS Working Solution (100 ng/mL): Dilute the BPS-d8 stock solution in a methanol/water (50:50, v/v) mixture.

Sample Preparation: Protein Precipitation

-

Thaw human plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL IS working solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 2 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.35 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2 µL |

| Gradient | Start with 20% B, ramp to 98% B over 6 min, hold for 3 min, return to 20% B at 9.01 min, and equilibrate for 2 min. |

Tandem Mass Spectrometry (MS/MS)

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Ion Spray Voltage | -3000 V |

| Source Temperature | 650°C |

| MRM Transitions | BPS: 248.9 → 107.9, BPS-d8: 257.0 → 112.0 |

Quantitative Data Summary

The following tables summarize the validation parameters for the quantification of BPS in human plasma.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| BPS | 0.05 - 5 | > 0.99 |

Table 2: Accuracy and Precision

| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low QC (e.g., 0.15) | < 15 | < 15 | 93 - 115 | 93 - 115 |

| Mid QC (e.g., 1.5) | < 15 | < 15 | 93 - 115 | 93 - 115 |

| High QC (e.g., 4.0) | < 15 | < 15 | 93 - 115 | 93 - 115 |

Table 3: Limit of Detection and Quantification

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | ~0.02 |

| Limit of Quantification (LOQ) | 0.05 |

Experimental Workflow

Caption: Experimental workflow for BPS quantification in human plasma.

BPS Signaling Pathway

BPS, similar to BPA, can act as an endocrine disruptor by interacting with estrogen receptors (ERα and ERβ). This interaction can trigger non-genomic signaling pathways, leading to various cellular responses. One such pathway involves the activation of membrane-bound estrogen receptors, leading to the activation of downstream kinases like ERK and JNK.[2] This can ultimately affect cell proliferation, apoptosis, and hormone release.

Caption: Simplified BPS estrogen receptor signaling pathway.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of Bisphenol S in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. This application note offers a comprehensive protocol that can be readily implemented in research and clinical laboratories for biomonitoring and toxicokinetic studies of BPS. The provided information on the signaling pathways of BPS highlights the importance of such analytical methods in understanding its potential biological effects.

References

- 1. lcms.cz [lcms.cz]

- 2. Bisphenol S Disrupts Estradiol-Induced Nongenomic Signaling in a Rat Pituitary Cell Line: Effects on Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. How Does Bisphenol a (BPA) Specifically Interfere with the Estrogen Receptor Pathway? → Learn [pollution.sustainability-directory.com]

Application Note: High-Sensitivity Analysis of Bisphenol S in Food Contact Materials Using 4,4'-Sulfonyldiphenol-d8 for Accurate Quantification

Abstract

Bisphenol S (BPS) is increasingly used as a substitute for Bisphenol A (BPA) in the manufacturing of various food contact materials (FCMs), such as polycarbonate plastics, epoxy resins for can coatings, and thermal paper.[1][2] However, concerns about the potential endocrine-disrupting properties of BPS necessitate sensitive and accurate monitoring of its migration into foodstuffs.[1][3] This application note details a robust and reliable analytical method for the determination of BPS in food contact materials using a stable isotope-labeled internal standard, 4,4'-Sulfonyldiphenol-d8 (BPS-d8), coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of isotope dilution analysis (IDA) effectively compensates for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[4] This document provides detailed protocols for sample preparation, instrumental analysis, and method validation, intended for researchers and scientists in food safety and analytical chemistry.

Introduction

Food contact materials are a potential source of chemical migration into food. BPS, a structural analogue of BPA, is permitted for use in the manufacturing of plastic materials intended to come into contact with food, with a specific migration limit (SML) of 0.05 mg/kg in the European Union.[1][2] The monitoring of BPS migration is crucial for ensuring consumer safety and regulatory compliance. Analytical methods for BPS detection include liquid chromatography with fluorescence detection (HPLC-FLD) and gas chromatography-mass spectrometry (GC-MS), but LC-MS/MS is widely preferred due to its high sensitivity and selectivity.[1]

The complexity of food matrices can lead to significant matrix effects, such as ion suppression or enhancement, which can compromise the accuracy of quantification. The stable isotope dilution assay (SIDA) is a powerful technique to overcome these challenges.[4] By spiking the sample with a known amount of a stable isotope-labeled analogue of the analyte (in this case, BPS-d8) at the beginning of the sample preparation process, any loss of analyte during extraction, clean-up, and analysis is corrected for by the corresponding loss of the internal standard.[4] This results in a more accurate and precise determination of the analyte concentration.

Principle of the Method

This method employs an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach for the quantification of BPS in food contact materials. A sample of the food contact material is extracted with an appropriate solvent after being spiked with a known concentration of BPS-d8. The extract is then cleaned up using solid-phase extraction (SPE) to remove potential interferences. The purified extract is analyzed by LC-MS/MS in multiple reaction monitoring (MRM) mode. The ratio of the peak area of the BPS to that of the BPS-d8 is used to calculate the concentration of BPS in the original sample.

Materials and Reagents

-

Standards: 4,4'-Sulfonyldiphenol (BPS, >99% purity), this compound (BPS-d8, >98% purity, deuterated)

-

Solvents: Acetonitrile (B52724) (ACN, LC-MS grade), Methanol (B129727) (MeOH, LC-MS grade), Water (LC-MS grade), Dichloromethane (B109758) (DCM, HPLC grade)

-

Reagents: Formic acid (FA, >98%), Ammonium (B1175870) acetate (B1210297)

-

SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges

-

Filters: 0.22 µm syringe filters (PTFE or Nylon)

Experimental Protocols

Standard Solution Preparation

-

Stock Solutions (100 µg/mL): Accurately weigh and dissolve BPS and BPS-d8 in methanol to prepare individual stock solutions of 100 µg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the BPS stock solution with methanol to create calibration standards ranging from 1 to 100 µg/L.

-

Internal Standard Spiking Solution: Prepare a BPS-d8 working solution (e.g., 100 µg/L) by diluting the BPS-d8 stock solution with methanol.

Sample Preparation

The following is a general procedure that may need to be optimized based on the specific food contact material.

-

Sample Pre-treatment: Cut the food contact material (e.g., plastic bottle, can coating, thermal paper) into small pieces (approximately 1 cm²). For paper samples, no further treatment may be necessary. For plastic samples, dissolution in a solvent like dichloromethane followed by precipitation of the polymer with methanol can be employed.[5]

-

Spiking: Accurately weigh a portion of the prepared sample (e.g., 1 gram) into a glass vial. Add a known volume of the BPS-d8 internal standard spiking solution.

-

Extraction: Add a suitable extraction solvent (e.g., 10 mL of acetonitrile or methanol). Extraction can be performed by shaking, ultrasonication, or accelerated solvent extraction (ASE).[6][7] For example, sonicate the sample for 30 minutes.

-

Centrifugation and Filtration: Centrifuge the extract to separate the solid material. Filter the supernatant through a 0.22 µm syringe filter.

-

Solid-Phase Extraction (SPE) Clean-up:

-

Condition an HLB SPE cartridge with methanol followed by water.

-

Load the filtered extract onto the cartridge.

-

Wash the cartridge with water to remove polar interferences.

-

Elute the BPS and BPS-d8 with methanol or acetonitrile.

-

-

Final Sample Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used.[1]

-

Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both containing a small amount of formic acid or ammonium acetate to improve ionization.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific precursor and product ions for BPS and BPS-d8 should be optimized. Example transitions are provided in the table below.

-

Instrument Parameters: Optimize declustering potential, collision energy, and other instrument-specific parameters for maximum sensitivity.[8]

-

Data Presentation

Table 1: Example LC-MS/MS Parameters for BPS and BPS-d8 Analysis

| Parameter | BPS | BPS-d8 |

| Precursor Ion (m/z) | 249.0 | 257.0 |

| Product Ion 1 (m/z) | 108.0 | 112.0 |

| Product Ion 2 (m/z) | 155.0 | 163.0 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (V) | -34 | -34 |

| Declustering Potential (V) | -60 | -60 |

Note: These are example parameters and should be optimized for the specific instrument used.[8]

Table 2: Method Validation Data Summary (Hypothetical Data Based on Literature Review)

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.025 - 1 µg/kg |

| Limit of Quantification (LOQ) | 0.1 - 5 µg/kg |

| Recovery (%) | 85 - 115% |

| Precision (RSD %) | < 15% |

Note: These values are typical performance characteristics reported in various studies and may vary depending on the matrix and instrumentation.[1][9]

Visualizations

Caption: Workflow for BPS analysis using BPS-d8.

Conclusion

The described method utilizing this compound as an internal standard provides a highly accurate and sensitive approach for the quantification of BPS in food contact materials. The isotope dilution technique effectively mitigates matrix interferences, leading to reliable data essential for risk assessment and regulatory compliance. This application note serves as a comprehensive guide for laboratories involved in food safety testing, enabling them to implement a robust analytical method for monitoring BPS migration.

References

- 1. researchgate.net [researchgate.net]

- 2. foodpackagingforum.org [foodpackagingforum.org]

- 3. prodstoragehoeringspo.blob.core.windows.net [prodstoragehoeringspo.blob.core.windows.net]

- 4. brewingscience.de [brewingscience.de]

- 5. library.dphen1.com [library.dphen1.com]

- 6. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Development and Validation of an Analytical Method for Quantitation of Bisphenol S in Rodent Plasma, Amniotic Fluid and Fetuses by UPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]